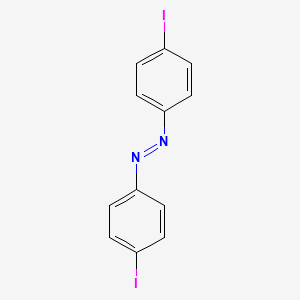

Diazene, bis(4-iodophenyl)-

Description

Contextual Significance of Diaryldiazenes in Contemporary Chemical Science

Diaryldiazenes, commonly known as azobenzenes, represent a cornerstone class of photoresponsive molecules in modern chemistry. Their defining characteristic is the presence of a diazene (B1210634) functional group (–N=N–) connecting two aryl rings. This structure allows for a reversible photoisomerization between a thermally stable, planar trans (E) isomer and a metastable, bent cis (Z) isomer. mdpi.comresearchgate.net This switching process, triggered by light of specific wavelengths, alters the molecule's geometry, dipole moment, and end-to-end distance, making diaryldiazenes exceptional candidates for molecular switches. mdpi.comresearchgate.net

The ease of their synthesis and the ability to tune their photochemical properties through substitution on the aryl rings have led to their widespread use. nih.gov Consequently, diaryldiazenes are integral components in the development of advanced functional materials, including photoresponsive polymers, smart crystals, and supramolecular assemblies. nih.govbldpharm.com Their applications extend into materials science and biological chemistry, where the light-induced conformational change can be used to control material properties or biological activity. mdpi.com

Foundational Research Trajectories of Halogenated Diaryldiazenes

The introduction of halogen atoms onto the diaryldiazene scaffold is a key synthetic strategy for modulating their physicochemical properties. Halogenation, particularly with heavier halogens like iodine, significantly influences the molecule's electronic structure and intermolecular interaction capabilities. A primary focus of research on halogenated diaryldiazenes is their application in supramolecular chemistry. mdpi.com

Iodine-substituted diaryldiazenes, such as Diazene, bis(4-iodophenyl)-, are of particular interest due to their capacity to act as potent halogen-bond donors. nih.govrsc.org Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. mdpi.com This interaction has emerged as a powerful tool for the rational design and construction of complex supramolecular architectures, including photoresponsive co-crystals and liquid crystalline physical gels. nih.govresearchgate.net The strength and directionality of halogen bonds allow for precise control over the self-assembly of molecules in the solid state and in solution, enabling the engineering of materials with tailored photophysical and mechanical properties. rsc.orgresearchgate.net

Thematic Scope and Structured Overview of Research Compendium

This article provides a focused scientific overview of the chemical compound Diazene, bis(4-iodophenyl)-, also known as (E)-1,2-bis(4-iodophenyl)diazene. The subsequent sections are dedicated to a detailed exposition of its synthesis, physicochemical characteristics, and spectroscopic data based on findings from academic literature. Furthermore, the structural features that enable its function in molecular recognition, particularly through halogen bonding, will be discussed. The article will also survey its applications as a functional building block in the fields of supramolecular chemistry and synthetic organic chemistry, highlighting its role in the creation of more complex, functional molecular systems.

Structure

3D Structure

Properties

IUPAC Name |

bis(4-iodophenyl)diazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8I2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSRQGXDVXFRHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8I2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393500 | |

| Record name | Diazene, bis(4-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1601-97-4 | |

| Record name | Diazene, bis(4-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of Diazene, Bis 4 Iodophenyl

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule and the nature of their chemical bonds.

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups in Diazene (B1210634), bis(4-iodophenyl)-. The IR spectrum displays characteristic absorption bands corresponding to the vibrational modes of its constituent bonds.

The most significant vibrations include the stretching of the azo (N=N) group, the aromatic C=C and C-H bonds, and the C-I bond. The N=N stretch in azobenzenes is often weak but appears in a characteristic region of the spectrum. lppcollegerisod.ac.in

Table 2: Characteristic IR Absorption Frequencies for (E)-Diazene, bis(4-iodophenyl)-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100–3000 | C-H Stretch | Aromatic C-H |

| ~1582 | N=N Stretch | Azo group |

| ~1600–1450 | C=C Stretch | Aromatic Ring |

| < 600 | C-I Stretch | Carbon-Iodine |

Data compiled from studies on azobenzenes and related halo-aromatics. lppcollegerisod.ac.inresearchgate.net

Electronic Absorption and Emission Spectroscopy

The electronic behavior of Diazene, bis(4-iodophenyl)- is primarily investigated through UV-Vis and fluorescence spectroscopy, which provide insights into its electron transitions, photo-responsiveness, and environmental sensitivity.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis absorption spectrum of Diazene, bis(4-iodophenyl)-, like other azobenzene (B91143) derivatives, is characterized by two main absorption bands corresponding to different electronic transitions. bilpubgroup.combeilstein-journals.org The more intense band, typically found in the ultraviolet region, is attributed to the π→π* transition, while a weaker band at longer wavelengths in the visible region corresponds to the n→π* transition. beilstein-journals.orgresearchgate.net

For the stable trans isomer, the π→π* transition is symmetry-allowed and thus exhibits a high molar absorptivity. beilstein-journals.org In contrast, the n→π* transition is symmetry-forbidden, resulting in a significantly weaker absorption band. beilstein-journals.org Upon photoisomerization to the cis form, the selection rules are relaxed, leading to an increase in the intensity of the n→π* band, while the π→π* band typically shifts to shorter wavelengths and decreases in intensity. researchgate.netresearchgate.net

Table 1: Expected UV-Vis Absorption Bands for Diazene, bis(4-iodophenyl)- based on Analogue Data

| Isomer | Transition | Expected Wavelength (λmax) | Characteristics |

| trans | π→π | ~340-350 nm | High intensity |

| trans | n→π | ~430-450 nm | Low intensity (Symmetry-forbidden) |

| cis | π→π | Shorter wavelength than trans | Decreased intensity |

| cis | n→π | ~430-450 nm | Increased intensity |

Note: This data is extrapolated from studies on 4,4'-dibromoazobenzene (B73510) and general azobenzene characteristics.

Photophysical Kinetics and Photochromic Response

Diazene, bis(4-iodophenyl)- is expected to exhibit photochromism, a reversible transformation between its two geometric isomers, trans and cis, upon exposure to light. researchgate.netwikipedia.org This process is a hallmark of the azobenzene family. The trans-to-cis isomerization is typically initiated by irradiation with UV light, corresponding to the π→π* transition band (around 320–380 nm). beilstein-journals.org The reverse cis-to-trans isomerization can be triggered either by irradiation with visible light, often corresponding to the n→π* transition band (around 400–450 nm), or by thermal relaxation in the dark. beilstein-journals.orgnsf.gov

The kinetics of these photoisomerization processes are complex and can be influenced by factors such as the solvent, temperature, and the nature of the substituents on the aromatic rings. nsf.govrsc.orgresearchgate.net The quantum yield (Φ), which represents the efficiency of a photochemical process, for the trans→cis isomerization of azobenzene derivatives is generally known to be low. nih.gov For unsubstituted azobenzene, the quantum yield for this process is around 0.11 in n-hexane. researchgate.net This value can be significantly affected by the molecular environment; for instance, when azobenzene is incorporated into a DNA strand, the quantum yield for trans-to-cis isomerization can decrease substantially. nih.gov

Studies on similar halogenated azobenzenes, like 4,4'-dibromoazobenzene, confirm that UV irradiation leads to a significant decrease in the trans isomer's absorption peak and a corresponding increase in the cis isomer's absorption, indicating the photochromic conversion. bilpubgroup.comresearchgate.net The rate of thermal back-isomerization (cis to trans) is also a critical parameter, with the half-life of the cis isomer being a key characteristic of the photoswitching system. chemrxiv.org

Solvatochromic Behavior and Environmental Effects

Solvatochromism refers to the change in the color of a solute when dissolved in different solvents, which is a manifestation of how the solvent polarity affects the electronic ground and excited states of the molecule. wikipedia.org This effect is observed as shifts in the position, intensity, and shape of absorption bands in the UV-Vis spectrum. wikipedia.orgijcce.ac.ir

The nature of the solvent can stabilize the ground and excited states of a solute to different extents. wikipedia.org For azobenzene derivatives, changes in solvent polarity can lead to either a bathochromic (red) shift or a hypsochromic (blue) shift of the absorption bands. wikipedia.org A positive solvatochromism (red shift) occurs with increasing solvent polarity if the excited state is more polar than the ground state, leading to its greater stabilization. wikipedia.org Conversely, negative solvatochromism (blue shift) is observed when the ground state is more polar and is preferentially stabilized by polar solvents. wikipedia.org

While specific studies detailing the solvatochromic behavior of Diazene, bis(4-iodophenyl)- are not prevalent in the literature, the general principles of solvatochromism in azo dyes suggest that its absorption spectrum would be sensitive to the solvent environment. ijcce.ac.irresearchgate.netmdpi.com The polarity and hydrogen bonding capacity of the solvent would influence the energy gap between the HOMO and LUMO, thereby shifting the λmax of the π→π* and n→π* transitions. wikipedia.org

Fluorescence Emission and Quantum Efficiency

In general, azobenzene and its simple derivatives are known to be very weakly fluorescent or non-fluorescent. mdpi.com This is because the efficient trans-cis photoisomerization process provides a rapid non-radiative decay pathway for the excited state, which effectively quenches any potential fluorescence emission. mdpi.comriken.jp The energy absorbed by the molecule is primarily dissipated through conformational changes rather than through the emission of photons.

However, recent research has shown that the fluorescence of azobenzene derivatives can be enhanced by structural modifications that restrict this isomerization process. mdpi.comrsc.orgnih.gov For example, the introduction of bulky substituents or the formation of coordination complexes can impart rigidity to the molecule, inhibiting the conformational changes required for isomerization and thereby opening up the radiative decay channel. mdpi.com Some boron-substituted azobenzenes have been reported to exhibit high fluorescence quantum yields, with values approaching 0.90 in some cases. nih.gov

For Diazene, bis(4-iodophenyl)-, without specific structural modifications to inhibit isomerization, it is expected to have a very low fluorescence quantum yield. mdpi.com There is no evidence in the surveyed literature to suggest that it is a fluorescent compound.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through the analysis of their fragmentation patterns. For Diazene, bis(4-iodophenyl)-, the expected exact mass is approximately 434.01 g/mol . nih.gov

Upon electron impact (EI) ionization, the molecule will form a molecular ion (M+•). Due to the energetic nature of this process, the molecular ion will likely undergo fragmentation. The fragmentation of aromatic compounds is often characterized by the stability of the resulting ions. chemguide.co.uklibretexts.org

A plausible fragmentation pathway for Diazene, bis(4-iodophenyl)- would involve the cleavage of the bonds adjacent to the azo group (-N=N-). Key fragmentation steps could include:

Cleavage of the C-N bond: This would lead to the formation of an iodophenyl radical (I-C₆H₄•) and a corresponding iodophenyl diazenyl cation ([I-C₆H₄-N=N]⁺) or an iodophenyl cation ([I-C₆H₄]⁺) and a neutral N₂ molecule along with another radical.

Loss of N₂: A common fragmentation pathway for azo compounds is the loss of a neutral nitrogen molecule (N₂), which is a very stable species. This would result in the formation of a diiodobiphenyl radical cation.

Loss of Iodine: Cleavage of the C-I bond can occur, leading to the loss of an iodine radical (I•) or an iodine cation (I⁺).

The relative abundance of these fragment ions in the mass spectrum provides a "fingerprint" that can be used for identification and structural confirmation. chemguide.co.uk

Table 2: Plausible Mass Spectrometry Fragments for Diazene, bis(4-iodophenyl)-

| m/z (mass-to-charge ratio) | Plausible Ion Structure | Fragmentation Pathway |

| 434 | [I-C₆H₄-N=N-C₆H₄-I]⁺• | Molecular Ion (M⁺•) |

| 307 | [I-C₆H₄-N=N]⁺ | Loss of iodophenyl radical |

| 204 | [I-C₆H₄]⁺ | Cleavage of C-N bond |

| 127 | [I]⁺ | Cleavage of C-I bond |

| 77 | [C₆H₅]⁺ | Loss of iodine from phenyl cation |

Note: This is a proposed fragmentation pattern based on general principles of mass spectrometry and has not been experimentally verified in the cited literature.

X-ray Diffraction Crystallography

X-ray diffraction crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the properties of a compound.

The crystal structure of several halogen-substituted azobenzenes has been investigated to understand the influence of weak interactions, such as halogen bonding, on the crystal packing. nih.gov A study by Karanam and Choudhury systematically investigated a series of halogen-substituted azobenzenes, including bromo- and chloro-derivatives. nih.gov While the specific crystal structure for Diazene, bis(4-iodophenyl)- was not detailed in the readily available search results, the structure of the isomeric 2,2′-diiodoazobenzene has been reported. researchgate.net In this ortho-substituted isomer, the molecule adopts a nearly planar trans geometry. researchgate.net

Determination of Solid-State Molecular Conformation and Crystal Packing

The three-dimensional arrangement of molecules in the solid state is fundamental to understanding a material's properties. For azobenzene derivatives like Diazene, bis(4-iodophenyl)-, single-crystal X-ray diffraction is the definitive method for determining molecular conformation and crystal packing. While a specific structure for the para isomer, Diazene, bis(4-iodophenyl)-, is not available in the cited literature, a detailed analysis of its ortho isomer, (E)-bis(2-iodophenyl)diazene, provides significant insight into the expected structural characteristics. iucr.orgresearchgate.net

Analysis of (E)-bis(2-iodophenyl)diazene reveals that the molecule adopts a thermodynamically stable trans configuration with respect to the central N=N double bond. iucr.org The molecule exhibits an essentially planar geometry, with the two iodophenyl rings being nearly coplanar with each other and with the central azo bridge. iucr.org This planarity suggests significant electron delocalization across the molecule.

The crystal packing describes how these individual planar molecules arrange themselves into a stable, repeating lattice. In the case of the ortho-isomer, the primary packing motif is characterized by offset π-stacking interactions. iucr.orgresearchgate.net The planar molecules stack on top of one another, forming columns that extend along the crystallographic a-axis. The closest contact distance between carbon atoms of stacked molecules is reported as 3.383 (4) Å, indicating a significant intermolecular attractive force. iucr.org This type of columnar packing is common for planar aromatic molecules and is crucial in defining the material's bulk electronic and physical properties.

The crystallographic data for the analogous (E)-bis(2-iodophenyl)diazene is summarized below.

| Parameter | Value |

|---|---|

| Empirical Formula | C12H8I2N2 |

| Formula Weight | 433.88 |

| Crystal System | Monoclinic |

| Space Group | P 21 /c |

| Lattice Parameters | |

| a (Å) | 4.6306 (3) |

| b (Å) | 18.1105 (12) |

| c (Å) | 15.3748 (10) |

| β (°) | 98.532 (1) |

| Volume (ų) | 1275.10 (14) |

| Z (molecules per unit cell) | 4 |

Analysis of Intermolecular Interactions via Hirshfeld Surfaces

To achieve a more nuanced understanding of the forces governing crystal packing, Hirshfeld surface analysis is employed. This computational technique maps the intermolecular contacts in a crystal by partitioning electron density. The resulting three-dimensional surface visually and quantitatively details the nature and prevalence of different non-covalent interactions. researchgate.netnih.gov

For halogenated diazene compounds, a variety of intermolecular interactions are expected to contribute to the stability of the crystal lattice, including halogen bonding (I···N or I···I), π–π stacking, and weaker van der Waals forces like H···H, C···H, and halogen···H contacts. mdpi.comresearchgate.net Hirshfeld analysis allows for the quantification of these interactions by generating a two-dimensional "fingerprint plot," which summarizes the percentage contribution of each contact type to the total Hirshfeld surface area. nih.gov

While a specific Hirshfeld analysis for Diazene, bis(4-iodophenyl)- is not present in the search results, studies on analogous halogenated diazene derivatives provide a clear picture of the expected interactions. researchgate.netnih.goviucr.org For example, the analysis of (E)-1-[2,2-dichloro-1-(4-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene shows that the most significant contributions to crystal packing arise from H···H, H···O, and Cl···H interactions. researchgate.net Similarly, for (E)-1-[2,2-dichloro-1-(4-methylphenyl)ethenyl]-2-(4-methoxyphenyl)diazene, the dominant contacts are H···H, Cl···H/H···Cl, and C···H/H···C interactions. iucr.org For Diazene, bis(4-iodophenyl)-, one would anticipate significant contributions from I···H, I···N, or I···I (halogen bonding) contacts in addition to the ubiquitous H···H and C···H interactions.

The table below presents the percentage contributions of various interatomic contacts to the Hirshfeld surface for an analogous dichlorinated diazene derivative, illustrating the quantitative output of this analytical method. nih.gov

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 43.9 |

| Cl···H/H···Cl | 22.9 |

| C···H/H···C | 20.8 |

| N···H/H···N | 8.0 |

| Cl···C/C···Cl | 2.3 |

| Cl···Cl | 1.4 |

| N···C/C···N | 0.3 |

| C···C | 0.3 |

Computational Chemistry and Theoretical Investigations of Diazene, Bis 4 Iodophenyl

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and properties of molecules. For azobenzene (B91143) derivatives, DFT is routinely applied to understand how substituents influence their behavior. However, specific DFT studies detailing the electronic and structural parameters for Diazene (B1210634), bis(4-iodophenyl)- are not found in the search results.

Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy gap between them influences the molecule's stability and its absorption of light. For substituted azobenzenes, the nature of the substituent (electron-donating or electron-withdrawing) significantly impacts these energy levels. While DFT calculations are the standard method for determining these values researchgate.netnih.gov, specific HOMO-LUMO energy values and energy gap data for Diazene, bis(4-iodophenyl)- have not been reported in the surveyed literature.

Geometrical Optimization and Conformational Landscapes

DFT is used to find the most stable three-dimensional structure of a molecule by minimizing its energy. This process, known as geometrical optimization, provides key information on bond lengths, bond angles, and dihedral angles. For azobenzenes, this is critical for understanding the distinct geometries of the trans (E) and cis (Z) isomers. While studies have performed such optimizations for numerous other azobenzene derivatives researchgate.net, specific optimized coordinates or tables of bond lengths and angles for Diazene, bis(4-iodophenyl)- are not available.

Prediction of Spectroscopic Parameters and Optical Properties

Computational methods can predict spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and electronic absorption spectra (UV-Visible). These theoretical spectra are valuable for interpreting experimental data. DFT and its time-dependent extension (TD-DFT) are commonly employed for these predictions in azobenzene systems. researchgate.netscispace.com However, published computational studies providing predicted IR, Raman, or UV-Vis spectra specifically for Diazene, bis(4-iodophenyl)- were not identified.

Elucidation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) properties describe how a material's optical properties change under strong electromagnetic fields, which is relevant for applications in photonics and optoelectronics. Computational chemistry, particularly DFT, is a powerful tool for predicting NLO properties like polarizability (α) and hyperpolarizability (β). The NLO response in azobenzenes is often tuned by adding donor and acceptor groups to the aromatic rings. While the principles of calculating NLO properties for organic molecules are well-established researchgate.net, specific computed values for the polarizability and hyperpolarizability of Diazene, bis(4-iodophenyl)- are not present in the available literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the excited states of molecules, providing insights into electronic transitions, such as those observed in UV-Visible spectroscopy. researchgate.net It is essential for understanding the photoisomerization mechanism of azobenzenes, as it describes the transition from the ground state (S₀) to excited states (like S₁ and S₂) upon light absorption. researchgate.net Despite its importance, TD-DFT studies that characterize the specific vertical excitation energies, oscillator strengths, and nature of the excited states for Diazene, bis(4-iodophenyl)- are not documented in the searched scientific papers.

Quantum-Mechanical Modeling of Isomerization Energetics and Pathways

The defining feature of azobenzenes is their ability to isomerize between trans and cis forms. Quantum-mechanical modeling is used to map the potential energy surfaces and determine the energy barriers for this process, which can occur via rotation around the N=N bond or inversion at one of the nitrogen atoms. researchgate.netnih.govresearchgate.net Studies on substituted azobenzenes show that electron-withdrawing substituents, such as halogens, can influence the preferred pathway and the height of the energy barrier. researchgate.net However, a specific computational study detailing the isomerization pathways, transition state structures, and activation energy barriers for the thermal or photochemical isomerization of Diazene, bis(4-iodophenyl)- could not be located.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Characteristics

Natural Bond Orbital (NBO) analysis is a computational chemistry method that provides a quantitative description of bonding in terms of localized electron-pair "Lewis-like" structures. This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which reveal the extent of electron delocalization from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions provides a measure of the strength of intramolecular charge transfer.

Based on studies of other iodo-aromatic compounds, significant donor-acceptor interactions are expected. For instance, in a related iodo-substituted heterocyclic compound, 7-iodo-4-oxo-4H-chromene-3-carbaldehyde, NBO analysis revealed significant stabilization energies from the delocalization of electrons. We can anticipate analogous interactions in Diazene, bis(4-iodophenyl)-.

The most significant intramolecular charge transfer interactions expected in Diazene, bis(4-iodophenyl)- would likely involve:

Delocalization from the lone pairs of the iodine atoms: The lone pairs of the iodine atoms (LP(I)) can donate electron density to the antibonding π* orbitals of the phenyl ring.

Interactions involving the diazene bridge: The lone pairs of the nitrogen atoms (LP(N)) in the diazene bridge can donate to the antibonding π* orbitals of the phenyl rings. Conversely, the π orbitals of the phenyl rings can donate to the π* orbitals of the N=N double bond.

Hyperconjugation within the phenyl rings: Standard π → π* delocalizations within the aromatic system contribute significantly to the molecule's stability.

These interactions can be quantified by the second-order perturbation theory analysis of the Fock matrix in the NBO basis, which calculates the stabilization energy E(2). A higher E(2) value indicates a more significant interaction and a greater degree of charge transfer.

The following interactive data tables provide a hypothetical representation of the principal donor-acceptor interactions and their expected stabilization energies (E(2)) for Diazene, bis(4-iodophenyl)-, based on the principles of NBO analysis and data from analogous molecular systems.

Table 1: Hypothetical Major Donor-Acceptor Interactions and Stabilization Energies (E(2)) in Diazene, bis(4-iodophenyl)-

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| π(C-C) (phenyl) | π(C-C) (phenyl) | ~20-25 | Intramolecular π-conjugation |

| π(C-C) (phenyl) | π(N=N) | ~5-10 | Phenyl to diazene charge transfer |

| LP(I) | π(C-C) (phenyl) | ~2-5 | Iodine to phenyl charge transfer |

| LP(N) | π(C-C) (phenyl) | ~15-20 | Diazene to phenyl charge transfer |

Note: The values presented in this table are illustrative and represent expected trends based on computational studies of similar molecular structures. Actual values would require a specific quantum chemical calculation for Diazene, bis(4-iodophenyl)-.

Photochemical and Photoresponsive Properties of Diazene, Bis 4 Iodophenyl Derivatives

Photoisomerization Mechanisms and Kinetics (E-Z Isomerism)

The reversible transformation between the E and Z isomers of "Diazene, bis(4-iodophenyl)-" and its derivatives is the cornerstone of their function as photoswitches. nih.gov This process, known as E-Z isomerism, can be triggered by light of specific wavelengths. Typically, the more stable E isomer can be converted to the Z isomer by irradiation with UV light, while the reverse process, from Z to E, can be induced by visible light or occurs thermally. nih.govdocbrown.info

The mechanism of photoisomerization involves the excitation of the molecule from its ground electronic state to an excited state. For azobenzenes, the relevant transitions are the n → π* and π → π* transitions. The π → π* transition, which is typically stronger, is associated with the E isomer, while the n → π* transition is characteristic of the Z isomer. nih.gov Upon absorption of a photon, the molecule reaches an excited state where the rotational barrier around the N=N double bond is significantly lower, allowing for the geometric change to occur. The molecule then relaxes back to the ground electronic state of the other isomer.

The kinetics of this photoisomerization are a critical parameter for practical applications. The speed at which the switching occurs can be influenced by various factors, including the solvent, temperature, and the specific substituents on the azobenzene (B91143) core. nih.gov For instance, in a study of various azobenzene derivatives, the kinetics of cis-to-trans isomerization were assessed by UV/Vis spectroscopy using light at 385 nm and 500 nm. nih.gov The rate of isomerization is a key factor in determining the responsiveness of materials incorporating these photoswitches.

The quantum yield of photoisomerization, which is the number of molecules that isomerize per photon absorbed, is another important characteristic. High quantum yields are desirable for efficient photoswitching. Theoretical studies, such as those employing time-dependent density-functional theory (TD-DFT), are often used to understand the electronic structure and optical properties of both the cis and trans isomers, providing insights into the photoisomerization process. core.ac.uk

The table below summarizes key photoisomerization parameters for a representative "Diazene, bis(4-iodophenyl)-" derivative, highlighting the wavelengths used for switching and the resulting isomeric states.

| Isomerization Direction | Irradiation Wavelength (nm) | Resulting Dominant Isomer |

|---|---|---|

| E → Z | ~385 | Z (cis) |

| Z → E | ~500 | E (trans) |

Thermal Relaxation and Dark State Stability

Following photo-induced isomerization to the Z form, "Diazene, bis(4-iodophenyl)-" derivatives can revert to the more thermodynamically stable E isomer in the absence of light. This process is known as thermal relaxation or dark state stability. nih.gov The rate of this thermal back-isomerization is a crucial property that dictates the lifetime of the Z state and, therefore, the potential applications of the photoswitch.

The stability of the Z isomer is often described by its thermal half-life (τ), which is the time it takes for half of the Z isomers in a sample to revert to the E form. This half-life can vary dramatically, from milliseconds to years, depending on the substitution pattern on the azobenzene core. For "Diazene, bis(4-iodophenyl)-" and its derivatives, the presence of iodine atoms influences the electronic properties and can affect the thermal relaxation rate.

In some applications, a long thermal half-life is desirable, creating a bistable system where both the E and Z states are stable in the dark. This allows for the "writing" of information using light and its "storage" for extended periods. Conversely, for applications requiring rapid recovery to the initial state, a short thermal half-life is preferred.

The thermal relaxation process follows first-order kinetics, and the rate constant can be determined by monitoring the change in absorbance of either the E or Z isomer over time in the dark. The activation energy for thermal isomerization can be determined by studying the temperature dependence of the relaxation rate.

The table below presents hypothetical thermal relaxation data for a "Diazene, bis(4-iodophenyl)-" derivative, illustrating the concept of thermal half-life at a specific temperature.

| Compound | Solvent | Temperature (°C) | Thermal Half-life (τ) of Z-isomer |

|---|---|---|---|

| Diazene (B1210634), bis(4-iodophenyl)- | DMSO | 25 | Several hours |

External Stimuli-Responsive Behavior (e.g., light-induced phase transitions)

The photoisomerization of "Diazene, bis(4-iodophenyl)-" derivatives can be harnessed to induce macroscopic changes in the materials that incorporate them. This external stimuli-responsive behavior is a key feature that makes these compounds attractive for the development of "smart" materials. One of the most significant of these responses is the light-induced phase transition. ras.ru

When embedded in a liquid crystal or a polymer matrix, the change in molecular geometry from the linear E isomer to the bent Z isomer can disrupt the molecular packing and order of the host material. This can lead to a phase transition, for example, from a crystalline or ordered liquid crystalline phase to a more disordered isotropic phase. mdpi.com This phenomenon allows for the remote, non-invasive control of the physical properties of a material using light.

For instance, a liquid crystalline physical gel constructed using a halogen-bonded system incorporating a visible-light-responsive diazene derivative, 1,2-bis(2,3,5,6-tetrafluoro-4-iodophenyl)diazene, demonstrated a gel-to-sol transition upon irradiation with green light. researchgate.net The introduction of electron-withdrawing fluorine atoms in addition to iodine significantly separates the n–π* energy levels of the trans and cis isomers, enabling responsiveness to visible light. researchgate.net

The efficiency of this light-induced phase transition depends on several factors, including the concentration of the photoswitchable dopant, the nature of the host matrix, and the wavelength and intensity of the incident light. The reversibility of the photoisomerization process means that the phase transition can also be reversible, allowing for the material to be switched back and forth between its different states.

The table below provides an example of a light-induced phase transition in a material containing a "Diazene, bis(4-iodophenyl)-" derivative.

| Material System | Stimulus | Initial Phase | Final Phase |

|---|---|---|---|

| Liquid crystal doped with a Diazene, bis(4-iodophenyl)- derivative | UV light (e.g., 365 nm) | Nematic | Isotropic |

| Liquid crystal doped with a Diazene, bis(4-iodophenyl)- derivative | Visible light (e.g., > 450 nm) or heat | Isotropic | Nematic |

Photoswitchable Systems for Advanced Functionality

The unique photoresponsive properties of "Diazene, bis(4-iodophenyl)-" and its derivatives make them versatile building blocks for a wide array of photoswitchable systems with advanced functionalities. lookchem.com By incorporating these molecular switches into larger molecular architectures or material matrices, it is possible to control various physical and chemical properties with light.

One area of significant interest is the development of photoswitchable catalysts. By attaching a "Diazene, bis(4-iodophenyl)-" unit to a catalytically active center, the catalytic activity can be turned "on" or "off" with light. The change in geometry upon photoisomerization can alter the accessibility of the active site or its electronic properties, thereby modulating its catalytic efficiency.

In the realm of materials science, these photoswitches are being explored for applications in data storage, where the two isomeric states can represent the "0" and "1" of a binary code. The ability to write and erase information with light offers potential for high-density optical data storage.

Furthermore, the light-induced changes in shape and polarity of "Diazene, bis(4-iodophenyl)-" derivatives can be used to control the self-assembly of supramolecular structures. For example, the formation and disruption of gels, vesicles, or other complex architectures can be triggered by light, leading to the development of photoresponsive drug delivery systems or smart coatings.

The table below lists some examples of advanced photoswitchable systems based on "Diazene, bis(4-iodophenyl)-" and related azobenzene derivatives and their potential applications.

| Photoswitchable System | Functionality | Potential Application |

|---|---|---|

| Polymer containing "Diazene, bis(4-iodophenyl)-" side chains | Photo-induced changes in surface topography | Rewritable surfaces, cell patterning |

| Supramolecular gel with a "Diazene, bis(4-iodophenyl)-" gelator | Light-controlled gel-sol transition | Controlled release of encapsulated molecules |

| "Diazene, bis(4-iodophenyl)-" functionalized nanoparticles | Photo-regulated aggregation/dispersion | Smart sensors, targeted delivery |

Electrochemical Behavior and Redox Chemistry

Cyclic Voltammetry and Related Electrochemical Techniques

Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of diazene (B1210634), bis(4-iodophenyl)- and its analogs. sciepub.com In a typical CV experiment, the potential applied to a working electrode is swept linearly in a triangular waveform, and the resulting current is measured. This provides information about the oxidation and reduction processes of the electroactive species.

For diazene compounds, the reversible one-electron reduction to form a nitrogen-based radical anion is a characteristic feature. nih.gov The CV of many azobenzene (B91143) derivatives shows a well-defined reversible wave corresponding to this process. osti.gov The specific potentials at which these redox events occur are influenced by the solvent, electrolyte, and the nature of the substituents on the aromatic rings. nih.gov

Studies on related substituted azobenzenes have demonstrated that the electrochemical response can be complex. For instance, the CV of 2,4-diphenylfuran (B1221066) in an acetonitrile-water mixture reveals changes in the oxidation peak potential and current compared to dry acetonitrile, indicating the influence of the solvent system on the electrochemical process. nih.gov Similarly, the electrochemical reduction of 3-aryl-3-chlorodiazirines has been studied using cyclic voltammetry to understand their reaction mechanisms. rsc.org

The following table summarizes representative electrochemical data for related azobenzene derivatives, illustrating the typical range of redox potentials observed.

| Compound/System | Redox Process | Potential (V) vs. Ref. | Technique | Source |

| 2,4-diphenylfuran | Oxidation | Varies with solvent | CV | nih.gov |

| 3-aryl-3-chlorodiazirines | Reduction | Not specified | CV | rsc.org |

| Iodide in Na2SO4 | Oxidation/Reduction | 0.55 / 0.35 | CV | researchgate.net |

This table is for illustrative purposes and shows data for related compounds to provide context for the electrochemical behavior of diazene, bis(4-iodophenyl)-.

Electron Transfer Kinetics and Redox Potentials

The kinetics of electron transfer are a critical aspect of the electrochemical behavior of diazene, bis(4-iodophenyl)-. Fast electron transfer kinetics are generally observed for many azobenzene derivatives, which is a desirable property for applications in molecular electronics and redox flow batteries. osti.gov Techniques such as Fourier-transformed large amplitude alternating current voltammetry (FTACV) and scanning electrochemical microscopy (SECM) are employed to measure heterogeneous electron transfer rate constants. rsc.org

The redox potential, which is the potential at which a species is oxidized or reduced, is a fundamental thermodynamic property. For azobenzene compounds, the reduction potential is sensitive to the electronic nature of the substituents on the phenyl rings. The presence of the electron-withdrawing iodine atoms in diazene, bis(4-iodophenyl)- is expected to shift its reduction potential to more positive values compared to unsubstituted azobenzene.

Research on various substituted azobenzenes has established a clear relationship between the substituent's electronic properties and the resulting redox potentials. osti.govnih.gov This allows for the fine-tuning of the electrochemical properties for specific applications.

Influence of Substituents on Electrochemical Properties

Substituents play a pivotal role in modulating the electrochemical properties of azobenzene compounds. mdpi.comnih.govnih.gov Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have distinct effects on the electron density of the diazene core, thereby influencing the redox potentials and the stability of the resulting radical ions.

Electron-Withdrawing Groups (EWGs): The iodine atoms in diazene, bis(4-iodophenyl)- are considered EWGs. EWGs pull electron density away from the azo group, making the molecule more susceptible to reduction. mdpi.com This generally leads to a positive shift in the reduction potential, meaning the compound is easier to reduce. The presence of two iodine atoms would significantly impact the electronic structure and, consequently, the electrochemical behavior.

Electron-Donating Groups (EDGs): In contrast, EDGs such as amino (-NH2) or hydroxyl (-OH) groups push electron density towards the azo bond. mdpi.com This makes the compound harder to reduce, resulting in a negative shift of the reduction potential. osti.gov For instance, 4,4'-diamino substitution can even enable a reversible two-electron oxidation process. nih.gov

The following table provides a qualitative summary of the expected influence of substituents on the electrochemical properties of azobenzene derivatives.

| Substituent Type | Effect on Reduction Potential | Example | Source |

| Electron-Withdrawing (e.g., -I) | More Positive | Diazene, bis(4-iodophenyl)- | mdpi.com |

| Electron-Donating (e.g., -NH2) | More Negative | 4,4'-diaminoazobenzene | osti.govnih.gov |

Electrogenerated Chemiluminescence (ECL) Studies

The fundamental principle of ECL involves the generation of radical cations and anions at an electrode surface, which then annihilate in solution to produce an excited state that emits light upon relaxation. The efficiency and wavelength of the emitted light are dependent on the chemical structure of the compound.

The potential for a molecule to exhibit ECL is often linked to its ability to form stable radical ions. Given that azobenzenes can form stable radical anions upon reduction, they are potential candidates for ECL applications. nih.gov However, the stability of the corresponding radical cation is also crucial for efficient ECL via the annihilation pathway. The oxidation of many simple azobenzenes is often irreversible, which can limit their ECL efficiency. nih.gov

Applications in Electrocatalysis and Redox-Active Systems

The redox properties of diazene, bis(4-iodophenyl)- and related azo compounds make them promising candidates for applications in electrocatalysis and as components of redox-active systems. mdpi.commdpi.com

In electrocatalysis , a molecule can act as a mediator to facilitate an electrochemical reaction that would otherwise occur at a high overpotential. nih.gov For example, iodide itself can act as a mediator in certain electrochemical reactions, where it is oxidized to iodine, which then participates in a chemical reaction before being electrochemically regenerated. nih.gov While direct applications of diazene, bis(4-iodophenyl)- in electrocatalysis are not widely reported, its structural components suggest potential utility.

As redox-active systems , azobenzenes are being explored for energy storage applications, particularly in redox flow batteries. osti.govnih.gov Their ability to undergo reversible redox reactions is key to this application. The redox potential of the azobenzene derivative determines the cell voltage, and its solubility and stability are critical for long-term performance. osti.gov The presence of iodo-substituents could potentially be exploited for further functionalization or to influence intermolecular interactions within an electrode material.

The development of redox-active polymers incorporating azobenzene-like units is also an active area of research. mdpi.com These materials can combine the processability of polymers with the electrochemical functionality of the redox-active moieties.

Applications in Advanced Materials Science and Engineering

Conjugated Polymers and Oligomers for Optoelectronics

Diazene (B1210634), bis(4-iodophenyl)- is a key monomer for synthesizing conjugated polymers and oligomers with applications in optoelectronics. The presence of two iodine atoms allows it to be readily incorporated into polymer backbones through various metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira coupling. acs.orgcore.ac.uk These reactions link the diiodoazobenzene unit with other aromatic or unsaturated monomers, creating extended π-conjugated systems.

Polymers containing the azobenzene (B91143) moiety are of significant interest because the reversible trans-cis isomerization of the diazene bond can modulate the polymer's conformation and, consequently, its electronic and optical properties. acs.orgresearchgate.net This photoresponsiveness allows for the development of materials for optical switching and data storage. researchgate.net

Research has demonstrated the synthesis of novel poly(p-phenylene)-based conjugated polymers by the Suzuki coupling of 4,4'-diiodoazobenzenes with phenylenediboronic acid derivatives. acs.org Despite their rigid structures, the resulting polymers are soluble in common organic solvents and exhibit high thermal stability. acs.org Crucially, these polymers are fluorescent, and the azobenzene units within the conjugated backbone retain their ability to undergo reversible photochemical trans-to-cis isomerization upon irradiation with UV light. acs.org Similarly, palladium(II)/copper(I)-catalyzed cross-coupling reactions between diiodoazobenzenes and terminal alkynes have been used to produce di-ynes and poly-ynes, which are solution-processable materials with tunable optoelectronic properties for potential use in organic light-emitting diodes (OLEDs) and photovoltaic cells. core.ac.uk The synthesis of poly(p-phenylene vinylene) (PPV) derivatives incorporating azobenzene units has also been explored to create materials with specific optical responses. researchgate.netacs.org

Table 1: Properties of Conjugated Polymers Derived from Diazene, bis(4-iodophenyl)- and Related Monomers

| Polymer Type | Synthesis Method | Key Properties | Potential Applications |

|---|---|---|---|

| Poly(p-phenylene)-azobenzene | Suzuki Coupling | Soluble, Thermally Stable (>350 °C), Fluorescent, Photo-isomerizable acs.org | Optical Switches, Data Storage |

| Platinum(II) Poly-ynes | Pd/Cu Catalyzed Cross-Coupling | Soluble, Tunable Opto-electronic Properties core.ac.uk | OLEDs, Photovoltaics, Lasers core.ac.uk |

| Poly(p-phenylene vinylene) (PPV) Derivatives | Various Coupling Methods | Photo-isomerizable, NIR Absorption/Emission (with modification) acs.orgdntb.gov.uakyoto-u.ac.jp | Optoelectronic Devices, NIR Emitters |

Nonlinear Optical (NLO) Materials Design and Performance

Organic materials with significant nonlinear optical (NLO) properties are crucial for technologies like optical computing and dynamic image processing. acs.org The performance of these materials often originates from molecular chromophores with a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer (ICT). acs.org Azo compounds, featuring the diazene bridge, are a well-established and promising class of NLO chromophores due to their robust chemical stability and cost-effectiveness. core.ac.uk

Luminescent Semiconductors and Light-Emitting Materials

Luminescent semiconductors are fundamental to optoelectronic devices like light-emitting diodes (LEDs) and sensors. researchgate.net Azobenzene derivatives, however, are typically known for being weakly fluorescent or entirely non-luminescent. rsc.orgmdpi.com This is because the absorbed light energy is efficiently channeled into the rapid trans-cis photoisomerization process, which serves as a highly effective non-radiative decay pathway, thus quenching potential fluorescence. mdpi.com

However, recent research has developed strategies to overcome this limitation and engineer fluorescent azobenzene-based materials. A primary method is to inhibit the isomerization process, which can be achieved by:

Increasing Molecular Rigidity: Incorporating the azobenzene unit into a rigid cyclic structure or a polymer backbone can physically constrain the molecule and hinder the rotational and inversional movements required for isomerization. mdpi.com

Coordination Chemistry: Complexing the nitrogen atoms of the azo bridge with other elements, such as boron, can effectively lock the conformation and "switch on" fluorescence. researchgate.netrsc.org This approach has been used to create intensely fluorescent azobenzenes with high quantum yields. rsc.orgnih.gov This strategy has been extended to polymers, leading to the development of near-infrared (NIR) emissive PPV derivatives containing boron-fused azobenzene complexes. acs.orgdntb.gov.ua

For Diazene, bis(4-iodophenyl)-, the presence of heavy iodine atoms introduces another critical photophysical phenomenon: the internal heavy-atom effect . core.ac.uk This effect significantly enhances the rate of intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state (S₁) to a triplet state (T₁). core.ac.ukacs.org Because fluorescence is emission from the S₁ state, promoting ISC effectively quenches fluorescence. acs.org However, this opens the possibility of observing phosphorescence, which is light emission from the T₁ state. Room temperature phosphorescence (RTP) from pure organic materials is rare but can be achieved by suppressing non-radiative decay from the triplet state, for instance, by embedding the molecule in a rigid matrix or forming host-guest complexes. bohrium.com Therefore, Diazene, bis(4-iodophenyl)- is a candidate for developing materials that exhibit phosphorescence rather than fluorescence.

Development of Fluorescent Sensors

The development of fluorescent sensors for detecting specific ions and molecules is a major field in analytical chemistry and materials science. mdpi.comresearchgate.net These sensors operate by translating a molecular recognition event into a measurable change in fluorescence. researchgate.net Although azobenzenes are typically non-fluorescent, their unique photochromism can be harnessed to design "smart" sensors.

The core principle involves coupling the azobenzene photoswitch to a fluorophore. The trans-cis isomerization can modulate the fluorescence of the nearby emitter through processes like Förster Resonance Energy Transfer (FRET), effectively turning the fluorescence "on" or "off" with light. researchgate.net

Furthermore, azobenzene derivatives can be functionalized to act as chemosensors themselves. By incorporating binding sites for specific analytes, the recognition event can alter the photophysical properties of the azobenzene unit. researchgate.net For example, binding an ion might inhibit photoisomerization, leading to an increase in fluorescence. rsc.org This has been demonstrated in azobenzene systems designed to detect metal ions like Ni²⁺ and Cu²⁺, or to respond to changes in pH. rsc.orgresearchgate.net

In the context of Diazene, bis(4-iodophenyl)-, the iodine atoms offer a unique handle for sensor design through halogen bonding. Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (like iodine) and a Lewis base (like an anion). Research has shown that azobenzenes featuring halogen-bonding motifs can act as photoswitchable receptors for anions. researchgate.net This suggests that Diazene, bis(4-iodophenyl)- could be employed in sensors where the binding of an anion to the iodine atoms modulates the compound's optical properties, providing a detectable signal.

Photoresponsive Gels and Supramolecular Materials

Supramolecular chemistry offers a powerful bottom-up approach to creating functional materials from molecular building blocks held together by non-covalent interactions. Diazene, bis(4-iodophenyl)- is an excellent candidate for constructing photoresponsive supramolecular materials, particularly gels, due to its dual functionality.

Photoresponsive Core: The central azobenzene unit undergoes reversible trans-cis isomerization when irradiated with light of specific wavelengths. The trans isomer is nearly planar and stable, while the cis isomer is bent and metastable. This large-scale change in molecular geometry can be used to disrupt or alter the packing of molecules in a self-assembled structure, leading to macroscopic changes, such as a gel-to-sol transition. Current time information in Bangalore, IN.

Halogen-Bonding Donor: The iodine atoms on the phenyl rings act as potent halogen bond donors. Current time information in Bangalore, IN. Halogen bonding is a strong, directional interaction comparable to hydrogen bonding, making it an effective tool for guiding the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. Current time information in Bangalore, IN.nih.gov

In a gel system, Diazene, bis(4-iodophenyl)- can act as a gelator by forming fibrous networks through halogen bonding with a suitable acceptor molecule. The stability of this network relies on the linear shape of the trans isomer. Upon irradiation with UV light, the isomerization to the bent cis form disrupts the directionality of the halogen bonds, leading to the disassembly of the network and the collapse of the gel into a liquid (sol) state. Current time information in Bangalore, IN. This process is often reversible, with the gel reforming either thermally as the cis isomer relaxes back to the trans form, or upon irradiation with visible light that promotes the cis-to-trans back-isomerization. Current time information in Bangalore, IN. Studies on structurally similar fluorinated di-iodo-azobenzenes have confirmed their utility as halogen bond donors for creating visible-light-responsive supramolecular gels. Current time information in Bangalore, IN.nih.gov

Table 2: Design Principles of Photoresponsive Gels with Iodo-Azobenzene Derivatives

| Component | Function | Stimulus | Response | Reference |

|---|---|---|---|---|

| Diazene Core | Photoswitch | UV/Visible Light | trans ↔ cis Isomerization | Current time information in Bangalore, IN. |

| Iodo-phenyl Group | Halogen Bond Donor | - | Directs Self-Assembly | Current time information in Bangalore, IN.nih.gov |

| Halogen Bond Acceptor | Co-gelator | - | Forms Supramolecular Network | Current time information in Bangalore, IN. |

| Assembled Gel | Macroscopic Material | Light Irradiation | Reversible Gel-to-Sol Transition | researchgate.netCurrent time information in Bangalore, IN. |

Functional Materials for Responsive Systems

The combination of photoswitching and strong, directional halogen bonding makes Diazene, bis(4-iodophenyl)- and its derivatives valuable components for a wide range of functional materials where properties need to be controlled by an external light stimulus.

One area of application is in photoresponsive liquid crystals (LCs). By doping a liquid crystal host with a photochromic molecule like an iodo-azobenzene derivative, the alignment of the LC molecules can be controlled with light. The isomerization of the guest molecule disrupts the local order of the LC host, triggering a phase transition or reorientation, which can be used in display and optical shutter technologies. The halogen-bonding capability can further enhance the interaction between the guest and host molecules for more efficient control. researchgate.net

In supramolecular polymers, Diazene, bis(4-iodophenyl)- can act as a photo-controllable cross-linker or a monomer that changes its shape. This allows for the photomodulation of material properties like viscosity, elasticity, and morphology. Current time information in Bangalore, IN. For instance, the light-induced gel-to-sol transition described previously is a prime example of a responsive system with applications ranging from controlled release to soft robotics. acs.orgCurrent time information in Bangalore, IN. The ability to tune material phases and morphologies with visible light, rather than high-energy UV light, is particularly advantageous for creating environmentally friendly and biocompatible systems. Current time information in Bangalore, IN.

Coordination Chemistry and Ligand Design with Diazene, Bis 4 Iodophenyl Motifs

Synthesis and Structural Characterization of Metal-Diazene Complexes

The synthesis of metal complexes incorporating Diazene (B1210634), bis(4-iodophenyl)- as a ligand often involves the reaction of a suitable metal precursor with the diazene compound. The specific synthetic methodology can be tailored to achieve desired coordination geometries and properties in the resulting complex.

One common approach involves the direct reaction of Diazene, bis(4-iodophenyl)- with a metal salt. For instance, palladium(II) and copper(I) have been used in catalytic cross-coupling reactions with diiodo azobenzenes, including Diazene, bis(4-iodophenyl)-, to synthesize more complex structures. core.ac.uk In these reactions, the iodine atoms on the phenyl rings serve as reactive sites for the introduction of other functional groups, such as alkynes, through Sonogashira coupling. core.ac.uk This method allows for the creation of extended, conjugated systems with the diazene unit acting as a bridge.

Structural characterization of these metal-diazene complexes is crucial for understanding their properties. Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms in the solid state. For example, X-ray diffraction studies on related platinum(II) di-yne complexes have confirmed a square-planar coordination geometry around the metal center, with the phosphine (B1218219) ligands in a trans arrangement. core.ac.uk These studies also reveal the trans geometry of the diazene N=N double bond. core.ac.uk

In addition to single-crystal X-ray diffraction, other spectroscopic techniques are employed to characterize these complexes. Infrared (IR) spectroscopy can confirm the presence of the N=N bond and other functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 31P NMR, provides detailed information about the structure and environment of the ligand and its coordination to the metal. core.ac.uk Mass spectrometry is used to confirm the molecular weight of the synthesized complexes. core.ac.uk

An interesting synthetic observation is the unexpected formation of N,N′-Bis(4-iodophenyl)diazene N-oxide during the attempted N-oxidation of N,N-dibutyl-4-iodoaniline. ox.ac.uk This highlights the potential for side reactions and the formation of related but distinct coordination compounds.

Table 1: Selected Examples of Synthesized Metal-Diazene Complexes

| Complex Type | Metal Center(s) | Synthetic Method | Characterization Techniques | Reference |

| Platinum(II) di-yne | Platinum(II) | Palladium(II)/Copper(I)-catalyzed cross-coupling | IR, 1H NMR, 13C NMR, 31P NMR, ESI-MS, Single-crystal X-ray diffraction | core.ac.uk |

| Silver(I)-tetracarbene | Silver(I) | Reaction of a bis(triazolium) salt with Ag₂O | Not specified in detail | rsc.org |

| Copper(I)-NHC | Copper(I) | Transmetalation from the corresponding Ag(I) complex | Not specified in detail | rsc.org |

| Iridium(III)-NHC | Iridium(III) | Reaction of a bis(triazolium) salt with [Ir(Cp*)Cl₂]₂ | Not specified in detail | rsc.org |

| Ruthenium(II)-NHC | Ruthenium(II) | Reaction of a bis(triazolium) salt with a Ru(II) precursor | Not specified in detail | rsc.org |

This table is illustrative and not exhaustive of all synthesized complexes.

Coordination Modes and Ligand Field Effects

Diazene, bis(4-iodophenyl)- and its derivatives can coordinate to metal centers in various ways, influencing the electronic structure and properties of the resulting complexes. The primary coordination site is typically the diazene nitrogen atoms, which can act as a bridging ligand between two metal centers or chelate to a single metal center.

The iodine substituents on the phenyl rings are generally not directly involved in coordination to the metal. Instead, they serve as functional handles for further reactions, allowing for the construction of more elaborate ligand frameworks. core.ac.uk For example, the Sonogashira coupling of Diazene, bis(4-iodophenyl)- with terminal alkynes leads to the formation of bis(alkynyl)diazene ligands. core.ac.uk These extended ligands can then coordinate to metal centers, such as platinum(II), to form linear polymers or discrete dinuclear complexes. core.ac.uk In these systems, the diazene unit acts as a spacer, influencing the electronic communication between the metal centers.

The coordination of the diazene ligand to a metal center induces ligand field effects, which describe the interaction between the metal d-orbitals and the ligand orbitals. These effects dictate the splitting of the d-orbitals, which in turn influences the electronic and magnetic properties of the complex. The strength of the ligand field can affect whether a complex is high-spin or low-spin.

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds containing Diazene, bis(4-iodophenyl)- are intrinsically linked to their molecular and electronic structures. The diazene bridge can facilitate electronic communication between different parts of a molecule or between metal centers in polynuclear complexes.

In platinum(II) poly-yne polymers incorporating diazene spacers, optical absorption measurements indicate that the degree of electronic delocalization is influenced by the substitution pattern on the azobenzene (B91143) unit. core.ac.uk Specifically, para-substituted azobenzene spacers, as in Diazene, bis(4-iodophenyl)-, lead to a higher degree of electronic delocalization compared to their meta-substituted counterparts. core.ac.uk This delocalization is evident in the red-shift of absorption bands in the UV-visible spectra. core.ac.uk

The magnetic properties of transition metal complexes are determined by the number of unpaired electrons. libretexts.org Complexes with no unpaired electrons are diamagnetic and are weakly repelled by a magnetic field. libretexts.org Conversely, complexes with one or more unpaired electrons are paramagnetic and are attracted to a magnetic field. libretexts.org

Table 2: Electronic and Magnetic Properties of Related Diazene Complexes

| Complex Type | Property Investigated | Key Finding | Reference |

| Platinum(II) poly-ynes with diazene spacers | Electronic Delocalization | para-azobenzene spacers lead to higher delocalization than meta-spacers. | core.ac.uk |

| Dinuclear Copper(II) complex with a bis-hydrazone ligand | Magnetic Properties | Antiferromagnetic exchange interaction observed. | rsc.org |

| Dinuclear Cobalt(II) complex with a bis-hydrazone ligand | Magnetic Properties | Antiferromagnetic spin-canting observed. | rsc.org |

Role as Ligands in Catalytic Systems (e.g., transition metal-catalyzed transformations)

While the direct use of Diazene, bis(4-iodophenyl)- as a ligand in catalysis is not extensively documented in the provided search results, its derivatives and the broader class of diazene-containing ligands play significant roles in transition metal-catalyzed transformations. nih.govmdpi.comacs.org The functionalizability of the iodo-groups makes Diazene, bis(4-iodophenyl)- a valuable precursor for creating more complex ligands for catalysis. core.ac.uk

The general principles of ligand design in catalysis suggest that the electronic and steric properties of a ligand can be tuned to optimize the activity and selectivity of a metal catalyst. The diazene unit can act as a rigid scaffold, holding other donor groups in a specific orientation around the metal center. This is a key principle in the design of pincer ligands and other chelating agents that enhance catalyst stability and control reactivity.

For example, related N-donor ligands are crucial in a variety of catalytic reactions, including cross-coupling reactions, hydrogenations, and hydroaminations. nih.govacs.org The electronic properties of the ligand can influence the redox potential of the metal center, which is often a critical parameter in catalytic cycles.

In the context of Diazene, bis(4-iodophenyl)-, its derivatives could potentially be used to create ligands for reactions such as Suzuki-Miyaura cross-coupling, where palladium catalysts are commonly employed. nih.gov The ability to pre-organize the catalytic metal center and modulate its electronic properties through ligand design is a cornerstone of modern catalysis. The development of new ligands based on the Diazene, bis(4-iodophenyl)- motif could therefore lead to novel and improved catalytic systems.

Furthermore, the diazene unit itself can be involved in catalytic processes. For instance, the surface plasmon resonance (SPR)-catalyzed coupling of p-iodonitrobenzene on gold nanoparticles has been shown to produce 1,2-bis(4-iodophenyl)diazene. researching.cn This suggests the potential for the diazene moiety to participate in redox processes central to certain catalytic cycles.

Supramolecular Chemistry and Intermolecular Interactions

Halogen Bonding Interactions in Diazene (B1210634) Architectures

Halogen bonding (XB) is a highly directional, non-covalent interaction that plays a pivotal role in the design of supramolecular materials. researchgate.netacs.org In diazene architectures containing iodine, such as derivatives of Diazene, bis(4-iodophenyl)-, the iodine atom acts as a potent halogen bond donor. This occurs because the electron-withdrawing nature of the aromatic ring creates a region of positive electrostatic potential, known as a σ-hole, on the outer surface of the iodine atom. This electropositive region can then interact favorably with Lewis bases or electron-rich sites on adjacent molecules. acs.orgmdpi.com

Research has extensively utilized fluorinated analogues, such as (E)-bis(4-iodo-2,3,5,6-tetrafluorophenyl)diazene (BTFIPD), as robust difunctional halogen-bond donors to build photoresponsive co-crystals. researchgate.net In these systems, the iodine atoms form strong and directional N···I halogen bonds with nitrogen-containing molecules, like azopyridines. researchgate.netrsc.orgnih.gov The strength of this interaction can be precisely tuned; for instance, increasing the fluorination of the phenyl ring enhances the electropositive character of the iodine's σ-hole, leading to a stronger halogen bond. acs.orgbeilstein-journals.org This tunability is a cornerstone of crystal engineering, allowing for the rational design of solid-state structures. researchgate.netacs.org In many of these co-crystals, the central azo group of the diazene molecule does not participate in specific intermolecular interactions, which is a desirable feature for preserving its photoisomerization capabilities. researchgate.net

Self-Assembly of Diazene-Based Supramolecular Systems

The directional and specific nature of halogen bonding makes iodo-diazene compounds excellent building blocks, or "tectons," for predictable self-assembly into larger supramolecular systems. researchgate.net The assembly process is driven by the spontaneous formation of these non-covalent bonds, leading to ordered structures in solution and the solid state.

A prominent example is the formation of supramolecular gels. When a halogen bond donor like 1,2-bis(2,3,5,6-tetrafluoro-4-iodophenyl)diazene (BTFIPD) is combined with a complementary halogen bond acceptor, such as an azopyridine-containing molecule (Azopy-Cn) , they can self-assemble into extended fibrous networks that immobilize a solvent, forming a gel. rsc.orgnih.govnih.gov The process is highly cooperative and relies on the formation of chains or more complex networks through N···I interactions. rsc.orgresearchgate.net This strategy has been used to create materials that can undergo a phase transition from gel to solution in response to an external stimulus like light. rsc.orgnih.gov

The table below summarizes a representative self-assembling system based on a diazene derivative.

| Halogen Bond Donor | Halogen Bond Acceptor | Resulting Supramolecular Structure | Stimulus Response |

| 1,2-bis(2,3,5,6-tetrafluoro-4-iodophenyl)diazene (BTFIPD) rsc.orgnih.gov | Azopyridine-containing Azopy-Cn (n=8, 10, 12) rsc.orgnih.gov | Supramolecular Gel rsc.orgnih.gov | Gel-to-sol transition upon green light irradiation rsc.orgnih.gov |

Role in Liquid Crystalline Materials and Phase Behavior

Halogen bonding has emerged as a powerful tool for inducing and controlling liquid crystalline (LC) phases. beilstein-journals.org While Diazene, bis(4-iodophenyl)- itself is not a conventional liquid crystal, its derivatives are instrumental in constructing supramolecular liquid crystals. By combining a non-mesomorphic halogen bond donor, such as an iodo-diazene derivative, with a non-mesomorphic halogen bond acceptor, it is possible to create a complex that exhibits liquid crystalline behavior. beilstein-journals.org

This principle has been successfully applied to create photoresponsive liquid crystalline physical gels. nih.govacs.org In these systems, a binary gelator composed of a halogen bond donor like 1,2-bis(2,3,5,6-tetrafluoro-4-iodophenyl)diazene (BTFIPD) and a halogen bond acceptor like Azopy-C10 self-assembles within a nematic liquid crystal solvent (5CB ). nih.govacs.orgresearchgate.net The resulting fibrous network creates a gelled LC phase. The diazene component serves a dual role: it provides the crucial halogen bond for self-assembly and imparts a response to visible light. rsc.orgnih.govacs.org Irradiation with green light can trigger a gel-to-sol transition, demonstrating how the supramolecular assembly controls the bulk phase behavior of the material. nih.govacs.org

Research findings on a halogen-bonded liquid crystalline gel are detailed below.

| Component | Role | Solvent | Observed Phase | Key Property |

| 1,2-bis(2,3,5,6-tetrafluoro-4-iodophenyl)diazene (BTFIPD) nih.govacs.org | Halogen Bond Donor & Visible Light Responder | Nematic Liquid Crystal (5CB) nih.govacs.org | Liquid Crystalline Physical Gel nih.govacs.org | Experiences gel-to-sol transition upon green light irradiation. nih.govacs.org |

| Azopy-C10 nih.govacs.org | Halogen Bond Acceptor |

Non-Covalent Interactions Governing Assembly and Function

The assembly and function of supramolecular systems based on Diazene, bis(4-iodophenyl)- and its derivatives are governed by a hierarchy of non-covalent interactions. mdpi.commonash.edu

Halogen Bonding (XB): This is the primary and most critical interaction for the systems discussed. acs.org Its strength and high directionality are the main driving forces for the formation of the specific, ordered architectures observed in co-crystals and gels. researchgate.netnih.gov The I···N interaction between the iodo-diazene and an acceptor like a pyridine (B92270) or another nitrogenous base is the key recognition event that initiates self-assembly. researchgate.netrsc.org The tunability of the XB strength, for example by fluorination of the phenyl rings, allows for fine control over the stability and properties of the resulting materials. acs.orgbeilstein-journals.org

π-π Stacking: Interactions between the aromatic phenyl rings of adjacent molecules can contribute to the packing and stability of the supramolecular structure.

Van der Waals Forces: These ubiquitous forces play a general role in the cohesion of the molecular assembly.

In essence, the highly directional and tunable halogen bond provides the primary blueprint for assembly, while other weaker, less directional forces assist in optimizing the molecular packing. This interplay of non-covalent interactions is fundamental to the design of functional materials, from photoresponsive crystals to smart gels. researchgate.netmonash.edu

Emerging Trends and Future Research Perspectives

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of azobenzenes is a well-established field, but the quest for more efficient, sustainable, and versatile methods continues. For Diazene (B1210634), bis(4-iodophenyl)- , recent trends point towards methodologies that offer high yields and purity under mild conditions.

Future research is likely to focus on:

Catalytic Oxidations: A promising trend is the use of molecular iodine (I₂) as a catalyst for the oxidation of the corresponding hydrazine (B178648) precursor, 1,2-bis(4-iodophenyl)hydrazine. This method is efficient, proceeding in dichloromethane (B109758) (DCM) at room temperature, and represents a move towards more environmentally benign catalytic systems. rsc.org

Metal-Free Reactions: Another emerging area is the development of metal-free synthetic routes. One such method involves the use of N-chlorosuccinimide (NCS) in conjunction with an organic base like 1,8-diazabicyclo[11.7.0]undec-7-ene (DBU). This pathway avoids the use of transition metals, which can be costly and require removal from the final product. nih.gov

Flow Chemistry: The adaptation of existing synthetic methods to continuous flow reactors is a major trend in chemical manufacturing. Future work may explore the synthesis of Diazene, bis(4-iodophenyl)- using flow chemistry to enhance reaction control, improve safety, and allow for easier scalability.

Solid-Phase Synthesis: For applications in materials and combinatorial chemistry, immobilizing precursors on a solid support offers advantages in purification and automation. Research into the solid-phase synthesis of iodo-substituted azobenzenes could streamline the creation of functional materials.

A summary of a modern synthetic approach is presented in the table below.

| Reactant | Reagents | Solvent | Yield | Reference |

| 1,2-bis(4-iodophenyl)hydrazine | Iodine (2 mol%) | Dichloromethane (DCM) | 96% | rsc.org |

| 4-Iodoaniline | N-Chlorosuccinimide, DBU | Not specified | 76% | nih.gov |

Design of Advanced Multistimuli-Responsive Systems

The defining characteristic of azobenzenes is their ability to undergo reversible trans-cis isomerization upon light irradiation. The presence of iodine atoms in Diazene, bis(4-iodophenyl)- introduces the capability for halogen bonding, a highly directional non-covalent interaction. This opens the door to creating sophisticated materials that can respond to multiple stimuli (e.g., light, temperature, host-guest interactions).

Future research perspectives include:

Halogen-Bonded Supramolecular Polymers: The iodine atoms can act as powerful halogen bond (XB) donors. Researchers are exploring how to use Diazene, bis(4-iodophenyl)- as a building block to assemble co-crystals and supramolecular polymers with specific architectures. These materials could exhibit light-induced phase transitions or mechanical responses. researchgate.netresearchgate.netresearchgate.net

Photoresponsive Liquid Crystals and Gels: By incorporating Diazene, bis(4-iodophenyl)- into liquid crystal or gelator structures, it is possible to create materials whose macroscopic properties, such as alignment or viscosity, can be controlled with light. Research on fluorinated iodo-azobenzenes has shown the viability of this approach, where light can trigger gel-to-sol transitions. researchgate.netmdpi.com

Orthogonal Control: An exciting frontier is the design of systems where halogen bonding and another interaction (like hydrogen bonding) can be controlled independently. While research has demonstrated this principle with related molecules, applying it to Diazene, bis(4-iodophenyl)- could lead to materials with highly complex and programmable behaviors. researchgate.net

Deepening Fundamental Mechanistic Understanding